MreB was first identified in Escherichia coli and has since been found in various other bacteria, including Bacillus subtilis and Caulobacter crescentus. The protein's presence across diverse bacterial species highlights its fundamental role in bacterial physiology.
MreB belongs to the family of actin-like proteins, classified under the broader category of cytoskeletal proteins. It is distinct from other bacterial cytoskeletal elements such as FtsZ, which is involved in cell division.
The synthesis of MreB typically involves recombinant DNA technology. The gene encoding MreB can be cloned into expression vectors, such as pET3c, and transformed into suitable bacterial strains like E. coli for overexpression.
MreB forms filamentous structures that are crucial for its function. These filaments are composed of helical polymers that associate with the inner membrane of bacteria. The protein's structure includes a hydrophobic membrane-binding loop and an N-terminal amphipathic helix that facilitates its interaction with the membrane .
Recent studies utilizing super-resolution microscopy techniques have revealed that MreB assembles into dynamic patches and filaments along the cell membrane, influencing both cell shape and membrane organization .
MreB participates in several biochemical reactions related to cell wall synthesis:
The polymerization process can be monitored through co-pelleting assays where MreB forms complexes with other proteins involved in cell wall synthesis, indicating a coordinated mechanism for peptidoglycan elongation .
MreB functions by forming a scaffold at the inner membrane, organizing the peptidoglycan synthesis machinery. This organization allows for efficient incorporation of new material into the cell wall during growth.
Studies have shown that MreB filaments move in a coordinated manner beneath the membrane, influencing the spatial organization of cell wall synthesis enzymes like RodA and PBPH . The dynamics of these movements can change under stress conditions, affecting how bacteria adapt their growth strategies .
MreB has been extensively studied for its role in bacterial morphology and growth:
MreB, the bacterial actin homolog, exhibits a conserved tertiary structure remarkably similar to eukaryotic actin despite low sequence identity. It comprises two primary domains (I and II), each subdivided into two subdomains (IA, IB, IIA, IIB), creating a characteristic bilobed architecture surrounding a central nucleotide-binding cleft [1] [9]. Domain II (particularly subdomain IIA) shows the highest structural conservation across the actin superfamily, while subdomain IB displays greater variability [1] [7]. Crystal structures of Thermotoga maritima (TmMreB), Caulobacter crescentus (CcMreB), and Spiroplasma citri MreB5 (ScMreB5) confirm this fold, superimposing with root mean square deviations (RMSD) as low as 0.97 Å in key regions [1] [7] [9]. This structural homology extends to protofilament formation, where subunits connect via longitudinal interfaces with a conserved ~51.1 Å repeat distance [1] [7]. However, a critical divergence lies in higher-order assembly: eukaryotic actin forms parallel, helical filaments, whereas MreB protofilaments adopt an antiparallel arrangement, confirmed by in vivo cross-linking studies in E. coli and crystallography of CcMreB [1]. This antiparallel configuration generates non-polar filaments lacking distinct "barbed" and "pointed" ends, fundamentally differing from actin's polarity-driven dynamics [1] [9].
MreB binds nucleotides (ATP/GTP) within the deep cleft between its two major domains. The binding site involves conserved motifs common to the actin/HSP70 superfamily, including residues critical for coordinating the phosphate groups and the adenine/ribose moieties [1] [3] [9]. Nucleotide binding induces a conformational shift characterized by domain closure, tightening the cleft around the nucleotide [1] [9]. MreB exhibits ATPase (and often GTPase) activity, though hydrolysis rates and nucleotide dependence vary among species. TmMreB is an active ATPase, with hydrolysis rates influenced by polymerization state [4] [9]. Bacillus subtilis MreB polymerizes nucleotide-independently [7], while ScMreB5 assembles independently of nucleotide but exhibits altered dynamics based on nucleotide state [7].
Mutations in the nucleotide-binding pocket profoundly impact function. Substitutions like D16G, T167A, or D192G (isolated in Caulobacter via A22-resistance screens) alter cell morphology (width, curvature) and MreB localization, demonstrating the importance of nucleotide interactions for in vivo activity [3]. Catalytic glutamate mutants (e.g., ScMreB5 E134A) exhibit defective filament organization and membrane binding, indicating that Glu134 acts as a switch sensing the ATP-bound state and facilitating hydrolysis-linked conformational changes [7]. The antibiotic A22 (and related compound MP265) binds near the nucleotide pocket, competitively inhibiting ATP binding and destabilizing filaments [1] [3].
Table 1: Nucleotide Binding & Hydrolysis Properties of MreB Orthologs
Organism | Nucleotides Bound | Hydrolysis Activity | Key Catalytic Residues | Effect of Hydrolysis-Deficient Mutants |
---|---|---|---|---|
T. maritima | ATP, GTP | Active ATPase | Asp170 (analogous) | Hyperfilamentation, loss of function [4] [9] |
C. crescentus | ATP, ADP | ATPase | Asp16, Asp192 | Altered cell width, curvature, MreB mislocalization [1] [3] |
B. subtilis | ATP, ADP, None | Lower activity, Nucleotide-independent polymerization possible | Conserved motifs | Not always essential for polymerization [4] [7] |
S. citri (MreB5) | ATP, ADP, AMP-PNP | ATPase | Glu134 (E134A mutant) | Defective lateral interactions & membrane binding [7] |
MreB assembly begins with the formation of double-protofilaments arranged in an antiparallel manner. This is the fundamental unit observed crystallographically for CcMreB and inferred in vivo for E. coli [1]. These doublets are essential for cell shape maintenance, as mutants disrupting this interface cause cell rounding [1]. Unlike actin's helical filaments, MreB polymers can further associate laterally under physiological conditions (ATP/GTP, pH ~7.0-7.7, ionic strength ~350 mM KCl) to form higher-order structures:
High-pressure SAXS indicates MreB polymer stability is comparable to F-actin [4]. The antiparallel arrangement provides structural symmetry potentially advantageous for membrane remodeling and curvature sensing [1] [7].
Table 2: MreB Polymer Structures and Assembly Requirements
Nucleotide State | Primary Filament Structure | Higher-Order Structure | Key Assembly Features | References |
---|---|---|---|---|
ATP/GTP | Single-stranded helical filaments | Multilayered sheets (diagonally interwoven filaments) | Cooperative assembly; Treadmilling observed; Forms over wide pH/temp range | [4] [8] |
ADP/GDP | Linear protofilaments | Thin, parallel cables | Less stable than ATP/GTP polymers | [4] [8] |
AMP-PNP/No Nucleotide | Antiparallel double protofilaments | Sheets or isolated doublets observed | Doublet essential for function; Lateral interactions modulated by hydrolysis (E134A mutant) | [1] [7] |
MreB filaments intimately associate with the cytoplasmic membrane, crucial for their role in directing cell wall synthesis. Membrane binding is mediated by distinct structural elements:
Cryo-EM demonstrates that CcMreB double protofilaments bind tightly to membrane surfaces [1]. This interaction is functionally regulated by cell wall precursors. Depletion of lipid-linked peptidoglycan precursors (e.g., lipid II) via inhibitors (tunicamycin, vancomycin, nisin) or genetic disruption (e.g., blocking WTA export via targocil in B. subtilis) causes MreB filaments to disassemble from the membrane into the cytoplasm. This disassembly is rapid and reversible; washing out targocil restores membrane-bound filaments within minutes [5]. Importantly, MreB filament motion ceases upon direct inhibition of PG synthesis enzymes (e.g., penicillin-binding proteins), but precursor depletion dissolves the filaments [5].
MreB also actively influences membrane organization. It generates regions of increased fluidity (RIFs) in the B. subtilis membrane, detectable by altered Nile Red or FM 4-64 staining upon depolarization or MreB delocalization. These RIFs colocalize with MreB clusters and require the presence of MreB homologs (MreB, Mbl, MreBH in B. subtilis). MreB's membrane-remodeling activity is independent of specific phospholipids like cardiolipin (CL) or phosphatidylethanolamine (PE) [6]. The interaction involves electrostatic components; positively charged residues near the membrane-binding motifs contribute to binding anionic phospholipids [7]. Furthermore, nucleotide state (ATP vs ADP) and hydrolysis competence (e.g., E134A mutation) allosterically modulate MreB's membrane affinity, linking polymerization dynamics to membrane association [7].
Table 3: Membrane Interaction Mechanisms of MreB
Binding Motif | Location | Prevalent in | Mechanism | Regulatory Factors |
---|---|---|---|---|
N-terminal amphipathic helix | N-terminus | Gram-negative bacteria | Hydrophobic insertion into lipid bilayer | Sensitive to mutations; Contributes to curvature sensing |
Hydrophobic loop | Subdomain IA | Gram-positive and Gram-negative bacteria | Penetration of membrane interface; Disordered in some nucleotide states | Lipid II levels; Nucleotide state (ATP vs ADP); Hydrolysis (E134A mutant reduces binding) |
Positively charged residues | Near hydrophobic loop/IA domain | Conserved | Electrostatic interaction with anionic phospholipids (e.g., PG) | Ionic strength; Membrane composition |
MreB Filament Organization | N/A | N/A | Generation of Regions of Increased Fluidity (RIFs); Membrane domain organization | Depolarization causes RIF coalescence; Requires MreB homologs |
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